This compound is classified as a triazole and pyrazine derivative, specifically falling under the broader category of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 228.60 g/mol. It is associated with CAS number 762240-92-6 and is often encountered in various pharmaceutical contexts due to its potential therapeutic properties.
The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves several steps that utilize readily available precursors and reagents. A notable method includes:
This synthetic route is noted for its efficiency and relatively low production of side products, making it suitable for industrial applications.
The molecular structure of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be analyzed through its key features:
The structural formula can be represented as follows:
The chemical reactivity of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine primarily involves:
These reactions are critical for understanding the compound's stability and potential transformations in biological systems.
The mechanism of action for 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is not fully elucidated but is believed to involve:
Studies suggest that derivatives of this compound may exhibit activity against cancer cell lines by modulating signaling pathways associated with cell proliferation and survival .
The physical and chemical properties of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine include:
These properties are crucial for determining the handling procedures and potential applications in drug formulation.
The scientific applications of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are diverse:
The ongoing research into this compound highlights its potential as a valuable tool in medicinal chemistry and drug discovery efforts .
The triazolo[4,3-a]pyrazine scaffold represents a privileged nitrogen-rich heterocyclic system characterized by a fused bicyclic structure combining a 1,2,4-triazole ring with a tetrahydropyrazine moiety. This architecture confers exceptional molecular versatility, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. The scaffold’s inherent physicochemical properties—including balanced lipophilicity, water solubility, and metabolic stability—make it an indispensable template in rational drug design [2] [5]. Notably, its structural plasticity allows for strategic substitutions at the 3- and 8-positions, enabling fine-tuning of pharmacological profiles while maintaining core integrity. The incorporation of this scaffold into drug candidates spans therapeutic areas from infectious diseases to oncology, reflecting its broad biological relevance and adaptability in addressing complex disease mechanisms [5] [10].
The exploration of triazolo[4,3-a]pyrazines evolved from early 20th-century heterocyclic chemistry, gaining significant traction in the 1990s with the discovery of their enzyme inhibitory potential. A pivotal milestone emerged when researchers identified 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the pharmacophore of sitagliptin phosphate (Januvia®), a blockbuster dipeptidyl peptidase-4 (DPP-IV) inhibitor approved in 2006 for type 2 diabetes [2] [5]. This success catalyzed extensive structural diversification efforts, leading to derivatives like 8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS: 762240-93-7; MF: C₇H₁₀ClF₃N₄) [4].
Table 1: Evolution of Key Triazolo[4,3-a]pyrazine Derivatives
Compound | Structural Features | Therapeutic Application | Development Stage |
---|---|---|---|
Sitagliptin | 3-Trifluoromethyl (non-methylated at N8) | DPP-IV inhibitor (Diabetes) | Marketed Drug |
ABT-341 | 3-Trifluoromethyl with aromatic substitutions | DPP-IV inhibitor (Diabetes) | Preclinical/Clinical |
Simmiparib | 7-Substituted phthalazinone conjugate | PARP1 inhibitor (Oncology) | Clinical Trial |
8-Methyl-3-(trifluoromethyl) | Methylation at N8 position | Antibacterial & PARP1 inhibition | Research Compound |
Synthetic methodologies advanced from inefficient linear routes to sophisticated one-pot cyclizations. Contemporary approaches employ multi-step sequences starting from ethyl trifluoroacetate: condensation with hydrazine yields trifluoroacetohydrazide (II), followed by chloroacetylation and POCl₃-mediated cyclization to oxadiazole (IV). Subsequent ethylenediamine nucleophilic attack and HCl-catalyzed cyclization deliver the core scaffold [5] [7]. The introduction of the 8-methyl group necessitates specialized regioselective alkylation during the final cyclization or post-functionalization, presenting synthetic challenges resolved through optimized protecting group strategies [4] [7].
The trifluoromethyl (-CF₃) group at the 3-position profoundly influences the compound’s bioactivity through three primary mechanisms:
The 8-methyl group introduces critical conformational effects:
Table 2: Impact of Substituents on Physicochemical Properties
Derivative | logP | Water Solubility (mg/mL) | pKa | Metabolic Stability (t½, min) |
---|---|---|---|---|
3-H (unsubstituted) | -0.3 | >50 | 3.1 | 15 |
3-CF₃ (non-methylated) | 0.9 | 12 | 2.8 | 85 |
8-CH₃-3-CF₃ | 1.2 | 8 | 3.0 | >180 |
This derivative demonstrates exceptional polypharmacology, engaging disparate biological targets through scaffold-directed binding:
PARP1 Inhibition: Serves as the terminal piperazine mimic in novel poly(ADP-ribose) polymerase inhibitors (e.g., simmiparib derivatives). The 8-methyl group enhances binding affinity (IC₅₀ = 1.7 nM) by forming van der Waals contacts with Asp766 and Tyr889 residues in the catalytic domain. Critically, it overcomes acquired resistance to olaparib in BRCA-mutated ovarian cancer models by maintaining activity against PARP1 mutations (e.g., R591K) that disrupt piperazine binding [10].
Antibacterial Activity: Derivatives bearing aromatic sulfonyl extensions at N7 exhibit potent activity against Gram-positive and Gram-negative pathogens. The 8-methyl analog (compound 2e in recent studies) achieves MIC values of 16-32 μg/mL against E. coli and S. aureus – comparable to ampicillin – by likely inhibiting dihydrofolate reductase or penicillin-binding proteins [5].
DPP-IV Inhibition: Though less potent than sitagliptin (Ki = 12 nM vs. 0.8 nM), 8-methylated variants like ABT-341 show improved selectivity over DPP8/9 isoforms, reducing off-target immunosuppressive risks. The methyl group’s bulk prevents undesirable hydrophobic interactions with DPP8’s deeper S2 pocket [2] [5].
Table 3: Biological Activity Profile of Key Derivatives
Target/Activity | Derivative Structure | Potency (IC₅₀/MIC) | Selectivity Index |
---|---|---|---|
PARP1 enzyme | 7-Phthalazinone conjugate | 1.7 nM | >1000 vs. PARP2 |
S. aureus (antibacterial) | N7-(4-Nitrobenzenesulfonyl) derivative | MIC = 32 μg/mL | 8 (vs. HEK293 cells) |
DPP-IV enzyme | ABT-341 analog | Ki = 12 nM | 150 (vs. DPP8) |
Emerging evidence suggests utility in CNS disorders, where the scaffold crosses the blood-brain barrier (BBB permeability: 5.2 × 10⁻⁴ cm/min) due to its low P-glycoprotein affinity. Current optimization focuses on fluorinated analogs for PET imaging of neurodegenerative pathologies [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7